molecular formula C12H8BrCl2N3OS2 B10949297 2-[(4-bromothiophen-2-yl)carbonyl]-N-(2,5-dichlorophenyl)hydrazinecarbothioamide

2-[(4-bromothiophen-2-yl)carbonyl]-N-(2,5-dichlorophenyl)hydrazinecarbothioamide

Cat. No.: B10949297
M. Wt: 425.2 g/mol
InChI Key: JKTSVOMXPSHQTN-UHFFFAOYSA-N
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Description

2-[(4-BROMO-2-THIENYL)CARBONYL]-N-(2,5-DICHLOROPHENYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that features a combination of bromine, thiophene, carbonyl, dichlorophenyl, hydrazine, and carbothioamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-BROMO-2-THIENYL)CARBONYL]-N-(2,5-DICHLOROPHENYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the thiophene derivative: The starting material, 4-bromo-2-thiophenecarboxylic acid, is reacted with thionyl chloride to form the corresponding acyl chloride.

    Coupling with hydrazine: The acyl chloride is then reacted with hydrazine hydrate to form the hydrazide intermediate.

    Formation of the final product: The hydrazide intermediate is further reacted with 2,5-dichlorophenyl isothiocyanate under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-BROMO-2-THIENYL)CARBONYL]-N-(2,5-DICHLOROPHENYL)-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

2-[(4-BROMO-2-THIENYL)CARBONYL]-N-(2,5-DICHLOROPHENYL)-1-HYDRAZINECARBOTHIOAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes.

    Materials Science: The compound is studied for its electronic properties, making it a candidate for organic semiconductors.

    Biological Studies: It is used in the study of enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of 2-[(4-BROMO-2-THIENYL)CARBONYL]-N-(2,5-DICHLOROPHENYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The pathways involved often include signal transduction and metabolic pathways relevant to the disease being targeted.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(4-BROMO-2-THIENYL)CARBONYL]-N-(2,4-DICHLOROPHENYL)-1-HYDRAZINECARBOTHIOAMIDE
  • **2-[(4-BROMO-2-THIENYL)CARBONYL]-N-(2,5-DIFLUOROPHENYL)-1-HYDRAZINECARBOTHIOAMIDE

Uniqueness

The uniqueness of 2-[(4-BROMO-2-THIENYL)CARBONYL]-N-(2,5-DICHLOROPHENYL)-1-HYDRAZINECARBOTHIOAMIDE lies in its specific combination of functional groups, which confer distinct electronic and steric properties. This makes it particularly effective in certain applications, such as enzyme inhibition, where precise molecular interactions are crucial.

Properties

Molecular Formula

C12H8BrCl2N3OS2

Molecular Weight

425.2 g/mol

IUPAC Name

1-[(4-bromothiophene-2-carbonyl)amino]-3-(2,5-dichlorophenyl)thiourea

InChI

InChI=1S/C12H8BrCl2N3OS2/c13-6-3-10(21-5-6)11(19)17-18-12(20)16-9-4-7(14)1-2-8(9)15/h1-5H,(H,17,19)(H2,16,18,20)

InChI Key

JKTSVOMXPSHQTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)NC(=S)NNC(=O)C2=CC(=CS2)Br)Cl

Origin of Product

United States

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